molecular formula C6H13Br2N B1282794 4-Bromomethylpiperidine Hydrobromide CAS No. 65920-56-1

4-Bromomethylpiperidine Hydrobromide

Cat. No.: B1282794
CAS No.: 65920-56-1
M. Wt: 258.98 g/mol
InChI Key: YQNLBRMAXPPMNV-UHFFFAOYSA-N
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Description

4-Bromomethylpiperidine Hydrobromide is a chemical compound with the molecular formula C6H13Br2N. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a bromomethyl group attached to the piperidine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromomethylpiperidine Hydrobromide can be synthesized through several methods. One common method involves the bromination of piperidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. The final product is usually purified through recrystallization or other suitable purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethylpiperidine Hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted piperidine derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form piperidine derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield piperidine derivatives with reduced functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran (THF) or ether under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted piperidine derivatives with various functional groups depending on the nucleophile used.

    Oxidation: Piperidine derivatives with oxidized functional groups such as carbonyl or carboxyl groups.

    Reduction: Piperidine derivatives with reduced functional groups such as alcohols or amines.

Scientific Research Applications

4-Bromomethylpiperidine Hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Utilized in the development of new therapeutic agents and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromomethylpiperidine Hydrobromide involves its reactivity as an alkylating agent. The bromomethyl group can react with nucleophilic sites on target molecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

    4-Bromomethylpyridine Hydrobromide: Similar in structure but contains a pyridine ring instead of a piperidine ring.

    2-Bromomethylpiperidine Hydrobromide: Similar but with the bromomethyl group attached to the second position of the piperidine ring.

    4-Chloromethylpiperidine Hydrobromide: Contains a chloromethyl group instead of a bromomethyl group.

Uniqueness

4-Bromomethylpiperidine Hydrobromide is unique due to its specific reactivity and the presence of the bromomethyl group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.

Properties

IUPAC Name

4-(bromomethyl)piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.BrH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNLBRMAXPPMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542398
Record name 4-(Bromomethyl)piperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65920-56-1
Record name 4-(Bromomethyl)piperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)piperidine hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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